molecular formula C7H6ClF3N2 B13037941 (R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine

(R)-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13037941
M. Wt: 210.58 g/mol
InChI Key: WEZUHRTZHOSAPV-ZCFIWIBFSA-N
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Description

    is a chiral organic compound with the following chemical formula:

    ®-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine: C9H11ClN2\text{C}_9\text{H}_{11}\text{ClN}_2C9​H11​ClN2​

    .
  • It belongs to the class of amines and contains a pyridine ring with a chlorine substituent and a trifluoromethyl group.
  • The compound’s chirality arises from the presence of a stereocenter (the carbon atom adjacent to the nitrogen).
  • Its systematic name is ®-1-(3-chloropyridin-2-yl)ethan-1-amine .
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      ®-1-(3-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine: can undergo various reactions:

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of other compounds.

      Biology: Investigated for its potential biological activity (e.g., as a ligand for receptors).

      Medicine: May have applications in drug discovery or development.

      Industry: Used in the preparation of specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It could interact with receptors, enzymes, or other biomolecules, affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C7H6ClF3N2

    Molecular Weight

    210.58 g/mol

    IUPAC Name

    (1R)-1-(3-chloropyridin-2-yl)-2,2,2-trifluoroethanamine

    InChI

    InChI=1S/C7H6ClF3N2/c8-4-2-1-3-13-5(4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1

    InChI Key

    WEZUHRTZHOSAPV-ZCFIWIBFSA-N

    Isomeric SMILES

    C1=CC(=C(N=C1)[C@H](C(F)(F)F)N)Cl

    Canonical SMILES

    C1=CC(=C(N=C1)C(C(F)(F)F)N)Cl

    Origin of Product

    United States

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